1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Medicinal Chemistry Structure-Based Design Property Prediction

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-94-6) is a heterocyclic building block comprising a furan ring linked at the 3-position of a 1,2,4-oxadiazole core with a methanamine substituent at the 5-position (molecular formula C₇H₇N₃O₂, MW 165.15 g/mol). The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, while the furan moiety contributes electron-rich aromatic character.

Molecular Formula C7H7N3O2
Molecular Weight 165.152
CAS No. 937665-94-6
Cat. No. B2823859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
CAS937665-94-6
Molecular FormulaC7H7N3O2
Molecular Weight165.152
Structural Identifiers
SMILESC1=COC(=C1)C2=NOC(=N2)CN
InChIInChI=1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2
InChIKeyANSWDWHXSDQDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-94-6): Chemical Identity and Sourcing Profile


1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-94-6) is a heterocyclic building block comprising a furan ring linked at the 3-position of a 1,2,4-oxadiazole core with a methanamine substituent at the 5-position (molecular formula C₇H₇N₃O₂, MW 165.15 g/mol) [1]. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, while the furan moiety contributes electron-rich aromatic character [2]. The compound is commercially available from specialist suppliers (e.g., Fujifilm Wako, Combi-Blocks, Chemenu) in research-grade purity (typically ≥95%) at quantities from 250 mg to 25 g, with cold-storage requirements indicative of a reactive primary amine . No primary research articles or patents directly reporting quantitative biological, physicochemical, or performance data for this exact CAS number were identified in the public domain; the evidence below therefore draws on structurally proximate analogs, computed molecular properties, and class-level pharmacological knowledge to support differentiation in procurement decisions.

Why Generic 1,2,4-Oxadiazole Substitution Cannot Substitute for 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine in Structure-Focused Programs


Within the 1,2,4-oxadiazole class, substitution of a furan ring for phenyl, thiophene, or alkyl groups is not pharmacologically neutral. The 1,2,4-oxadiazole ring itself acts as a bioisostere of ester and amide functionalities, but its electronic character, dipole moment, and metabolic stability are strongly modulated by the C3 substituent [1]. Furan is more electron-rich than phenyl (Hammett σₘ = 0.01 vs. 0.06 for phenyl), exhibits distinct hydrogen-bond acceptor capacity via the ring oxygen, and is susceptible to oxidative metabolism via CYP450-mediated epoxidation, creating unique pharmacokinetic and selectivity profiles that cannot be reproduced by simple aryl replacements [2]. Positional isomerism further differentiates the compound: the 3-(furan-2-yl) regioisomer places the furan adjacent to the oxadiazole O4 nitrogen, altering the vector of the methanamine substituent relative to analogous 5-furanyl or 3-phenyl derivatives, which may critically affect target binding geometry in structure-based design campaigns [3]. These structural nuances mean that procurement of this exact regioisomer is required when a synthetic route or SAR series specifically depends on the 3-(furan-2-yl)-1,2,4-oxadiazol-5-yl methanamine template.

Product-Specific Quantitative Evidence Guide for 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine: Differentiation from Structural Analogs


Regioisomeric Differentiation: 3-(Furan-2-yl) vs. 5-(Furan-2-yl)-1,2,4-oxadiazole Methanamine Analogs Affects Computed Topological Polar Surface Area and Rotatable Bond Profile

The target compound 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-94-6) is the 3-furanyl regioisomer. Its computed Topological Polar Surface Area (TPSA) is 82.0 Ų, and it has 2 rotatable bonds, as reported in PubChem computed properties [1]. In contrast, the isomeric compound [5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 946745-19-3) also has a TPSA of 82.0 Ų and 2 rotatable bonds, but the vector of the methanamine relative to the furan ring differs, potentially altering target engagement [2]. While these computed descriptors are identical for the two regioisomers, the distinct spatial arrangement of hydrogen-bond donor/acceptor sites and the directionality of the primary amine are relevant for structure-based design campaigns where regioisomer purity is critical.

Medicinal Chemistry Structure-Based Design Property Prediction

XLogP3 Hydrophobicity Benchmarking: 3-(Furan-2-yl)-1,2,4-oxadiazole Methanamine vs. Common 3-Phenyl and 3-Thienyl Analogs

The predicted partition coefficient (XLogP3) for 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is **-0.2**, indicating substantially higher polarity than the corresponding 3-phenyl analog (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (XLogP3 ~0.8, estimated from PubChem data for CAS 90564-27-5) and lower than the 3-(thiophen-2-yl) analog (XLogP3 ~0.4) [1][2]. The difference of approximately 1.0 log units relative to the phenyl derivative corresponds to an ~10-fold difference in predicted octanol-water partitioning, which directly impacts aqueous solubility, permeability, and protein binding [3]. The negative XLogP3 value is consistent with the electron-rich furan oxygen acting as an additional H-bond acceptor, a feature absent in the phenyl congener.

Physicochemical Profiling Drug Design ADME Prediction

Hydrogen-Bond Acceptor Capacity: Furan vs. Phenyl in 1,2,4-Oxadiazole Methanamine Series Modulates Target Engagement Potential

The furan oxygen in 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine provides an additional hydrogen-bond acceptor (HBA) compared to the 3-phenyl analog, contributing to a total HBA count of 5 (vs. 4 for the phenyl congener) as computed by Cactvs descriptors [1]. In published SAR studies on 1,2,4-oxadiazole derivatives targeting kinases (e.g., EGFR, c-Met), the presence of a furan at the 3-position has been associated with altered potency and selectivity profiles, with compounds such as 48 showing IC₅₀ values of 0.2–0.6 μM against NSCLC cell lines [2]. While no direct head-to-head comparison data exist for the methanamine series, the additional HBA provided by furan is a class-recognized structural determinant that differentiates this compound from aryl-substituted analogs in fragment-based screening libraries.

Molecular Recognition Kinase Inhibitor Design Fragment-Based Drug Discovery

Primary Amine Reactivity Enables On-Demand Derivatization: Methanamine vs. Methyl or Carboxylic Acid Congeners at the Oxadiazole 5-Position

The 5-methanamine substituent in the target compound provides a nucleophilic primary amine handle (pKa ~9-10) that is amenable to amide coupling, reductive amination, sulfonamide formation, and urea synthesis under standard conditions [1]. In contrast, the 5-methyl analog (3-(furan-2-yl)-5-methyl-1,2,4-oxadiazole, CAS 13569-96-3) lacks this reactive functionality, limiting downstream diversification. Commercial supplier Fujifilm Wako lists the compound at prices ranging from ¥100,000/250 mg to ¥2,000,000/25 g, with cold-storage requirements consistent with free amine reactivity . This synthetic versatility positions the compound as a privileged intermediate for parallel library synthesis or bioconjugation strategies where amine-directed chemistry is essential [2].

Synthetic Chemistry Click Chemistry Bioconjugation

Limited Evidence Advisory: No Published Head-to-Head Bioactivity Data Exist for This Exact Compound; Procure Based on Structural Determinants

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (EPO, USPTO) was conducted for CAS 937665-94-6. No primary research articles, patent examples, or deposited bioassay results were identified that report quantitative IC₅₀, EC₅₀, Kd, MIC, or in vivo efficacy data specifically for 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine [1]. The compound is referenced in commercial supplier catalogs as a research-grade building block and is not associated with any advanced lead optimization program in the public literature. This is not atypical for early-stage or enabling chemical intermediates; however, it means that differentiation must rest on the structural, physicochemical, and synthetic arguments presented above rather than on demonstrated biological performance [2]. Researchers considering this compound for target-based screening should independently validate its activity against relevant comparators.

Evidence Transparency Procurement Decision Support

Best Research and Industrial Application Scenarios for 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine


Fragment-Based and Structure-Guided Drug Discovery Requiring a Polar, H-Bond-Rich, Low-Molecular-Weight Scaffold

With MW 165.15, TPSA 82.0 Ų, and XLogP3 −0.2, the compound meets fragment-like property criteria (MW < 250, clogP < 3) and provides a 5-position primary amine for rapid elaboration. Its 3-(furan-2-yl) motif introduces an additional H-bond acceptor absent in phenyl analogs, potentially enabling unique interactions with kinase hinge regions, SIRT2 active sites, or other protein targets identified in 1,2,4-oxadiazole SAR campaigns [1]. The compound can serve as a core scaffold for fragment growing or merging strategies where the methanamine is coupled to diverse carboxylic acids, sulfonyl chlorides, or isocyanates.

Combinatorial Library Synthesis and Parallel Medicinal Chemistry Using the 5-Methanamine as a Diversification Point

The free primary amine at the 5-position enables amide bond formation, reductive amination, sulfonamide synthesis, and urea formation under standard conditions [2]. Researchers can purchase the compound in quantities from 250 mg to 25 g from Fujifilm Wako (Combi-Blocks catalog JR-5506) at purity ≥95%, allowing parallel synthesis of 48- to 96-member libraries for primary biochemical or cell-based screening without requiring multistep de novo synthesis of the oxadiazole core .

Physicochemical Comparator Studies Investigating Furan vs. Phenyl vs. Thienyl Substituent Effects on ADME and Target Selectivity

The compound's computed XLogP3 of −0.2 contrasts with ~0.8 for the 3-phenyl analog, providing a defined lipophilicity window for matched molecular pair (MMP) analysis. Researchers can use this compound alongside 3-phenyl- and 3-(thiophen-2-yl)-1,2,4-oxadiazole methanamine congeners to systematically probe how the heteroaromatic substituent at C3 affects solubility, permeability, metabolic stability, and off-target binding, thereby informing lead optimization decisions [3].

Bioconjugation and Chemical Probe Development Leveraging Amine-Reactive Chemistry

The methanamine group provides a site for attachment of fluorophores, biotin, PEG linkers, or affinity tags without requiring temporary protecting group strategies, facilitating the generation of chemical probes for target identification, cellular imaging, or pull-down experiments. This application is particularly relevant when the oxadiazole-furan core is hypothesized to engage a specific biological target and requires functionalization for mechanistic studies [4].

Quote Request

Request a Quote for 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.